

Spectroscopic data (NMR, IR, MS) of N-Boc-1,2-phenylenediamine

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Compound of Interest

Compound Name: *Tert-butyl (2-aminophenyl)carbamate*

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An In-Depth Technical Guide to the Spectroscopic Characterization of N-Boc-1,2-phenylenediamine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **tert-butyl (2-aminophenyl)carbamate**, commonly known as N-Boc-1,2-phenylenediamine (CAS 146651-75-4). As a critical intermediate in the synthesis of pharmaceuticals and advanced materials, a thorough understanding of its structural and spectral characteristics is paramount for researchers in drug development and material science.[1] This document consolidates and interprets data from Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), offering field-proven insights into spectral assignments, experimental protocols, and data interpretation.

Introduction and Molecular Structure

N-Boc-1,2-phenylenediamine is a mono-protected diamine where one of the two amino groups on a benzene ring is shielded by a tert-butoxycarbonyl (Boc) group.[1] This strategic protection allows for selective chemical reactions at the free amine, making it an invaluable building block in complex organic synthesis.[1] Its molecular formula is $\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_2$ with a molecular weight of 208.26 g/mol.[2] The structural arrangement, featuring both an electron-donating amino group ($-\text{NH}_2$) and a moderately electron-withdrawing carbamate group ($-\text{NHBoc}$), creates a unique electronic environment that is clearly reflected in its spectroscopic signatures.

Figure 1: Molecular Structure of N-Boc-1,2-phenylenediamine.

Spectroscopic Analysis Workflow

The reliable identification and quality control of N-Boc-1,2-phenylenediamine relies on a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle. The general workflow from sample handling to final characterization is outlined below.

Figure 2: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For N-Boc-1,2-phenylenediamine, both ^1H and ^{13}C NMR provide unambiguous confirmation of its constitution.

^1H NMR Spectrum

The ^1H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The data presented was acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for N-Boc-1,2-phenylenediamine in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Data Source
7.25	d	8.0	1H	Ar-H	[3]
7.01	m	-	1H	Ar-H	[3]
6.80	m	-	2H	Ar-H	[3]
6.22	bs	-	1H	-NH-Boc	[3]
3.72	bs	-	2H	-NH ₂	[3]

| 1.51 | s | - | 9H | -C(CH₃)₃ | [3] |

d = doublet, m = multiplet, bs = broad singlet, s = singlet

Interpretation:

- **Boc Group:** The sharp singlet at 1.51 ppm, integrating to 9 protons, is the unmistakable signature of the three equivalent methyl groups of the tert-butyl moiety.[3]
- **Aromatic Protons:** The four aromatic protons appear in the region between 6.80 and 7.25 ppm.[3] The presence of both a strong electron-donating group (-NH₂) and a carbamate (-NH₂Boc) leads to a complex splitting pattern. The multiplet nature arises from ortho, meta, and para couplings between the adjacent protons on the substituted ring.
- **Amine and Carbamate Protons:** The broad singlet at 3.72 ppm corresponds to the two protons of the primary amine (-NH₂).[3] The broadness is due to rapid proton exchange and quadrupolar relaxation from the ¹⁴N nucleus. The single proton of the carbamate linkage (-NH-) appears as a broad singlet at 6.22 ppm.[3] The chemical shifts of these N-H protons can vary significantly with concentration and solvent.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The data presented was acquired in deuterated chloroform (CDCl₃).

Table 2: ¹³C NMR Spectroscopic Data for N-Boc-1,2-phenylenediamine in CDCl₃

Chemical Shift (δ, ppm)	Assignment	Data Source
153.9	C=O (Carbamate)	[2][3]
140.0	Ar C-NH ₂	[2]
126.2	Ar C-H	[2][3]
125.1	Ar C-NHBoc	[3]
124.8	Ar C-H	[2][3]
120.1	Ar C-H	[3]
117.7	Ar C-H	[2]
80.6	C(CH ₃) ₃	[2][3]

| 28.4 | $\text{C}(\text{CH}_3)_3$ | [2][3] |

Interpretation:

- **Carbonyl Carbon:** The signal at ~153.9 ppm is characteristic of the carbonyl carbon within the carbamate group. [2][3]
- **Aromatic Carbons:** Six distinct signals are expected for the six carbons of the benzene ring due to the unsymmetrical substitution. They appear in the typical aromatic region of ~117-140 ppm. The carbons directly attached to the nitrogen atoms (C-NH₂ and C-NHBoc) are found at ~140.0 ppm and ~125.1 ppm, respectively. [2][3] The remaining four signals correspond to the C-H carbons of the aromatic ring.
- **Boc Group Carbons:** The quaternary carbon of the tert-butyl group appears at ~80.6 ppm, while the three equivalent methyl carbons give a strong signal at ~28.4 ppm. [2][3]

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 10-20 mg of N-Boc-1,2-phenylenediamine and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. [4]
- **Instrument Setup:** The analysis is performed on a 400 MHz (or higher) NMR spectrometer. [5][6]
- **¹H Acquisition Parameters:**
 - **Pulse Program:** Standard single-pulse (zg30 or zg). [5]
 - **Spectral Width:** ~16 ppm, centered around 7 ppm. [5]
 - **Acquisition Time (AQ):** ~3 seconds to ensure good resolution. [5]
 - **Relaxation Delay (D1):** 1.5 - 5 seconds. [5]
 - **Number of Scans (NS):** 8 to 16 scans for a typical sample concentration. [5]
- **¹³C Acquisition Parameters:**

- Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).
- Spectral Width: ~220 ppm.^[4]
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 512 to 1024 scans, depending on sample concentration.
- Data Processing: Apply Fourier transform, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data for N-Boc-1,2-phenylenediamine

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Data Source
3340	N-H Stretch (Asymmetric/Symmetric)	-NH ₂ and -NH-	[2]
2978	C-H Stretch (Asymmetric)	-CH ₃ (Boc)	[2]
1704	C=O Stretch	Carbamate	[2]
1511	N-H Bend / C=C Stretch	Amine / Aromatic Ring	[2]
1451	C-H Bend (Asymmetric)	-CH ₃ (Boc)	[2]
1365	C-H Bend (Symmetric)	-C(CH ₃) ₃	[2]
1242	C-N Stretch / C-O Stretch	Carbamate	[2]
1156	C-O Stretch	Carbamate	[2]

| 742 | C-H Bend (Out-of-plane) | Ortho-disubstituted Aromatic [[2] |

Interpretation:

- N-H Vibrations: The strong, broad band at 3340 cm⁻¹ is characteristic of the N-H stretching vibrations of both the primary amine (-NH₂) and the secondary amine of the carbamate.[2]
- C=O Vibration: The intense, sharp absorption at 1704 cm⁻¹ is a definitive peak for the carbonyl (C=O) stretch of the Boc-carbamate group.[2]
- C-H Vibrations: The peak at 2978 cm⁻¹ corresponds to the C-H stretching of the methyl groups on the Boc moiety.[2] The strong band at 742 cm⁻¹ is indicative of the out-of-plane C-H bending of an ortho-disubstituted benzene ring.[2]

- Fingerprint Region: Peaks at 1511, 1242, and 1156 cm^{-1} are part of the complex fingerprint region and correspond to various C-N and C-O stretching and bending modes within the carbamate and aromatic structure.[\[2\]](#)

Experimental Protocol for ATR-FTIR Spectroscopy

- Instrument Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.[\[7\]](#)[\[8\]](#)
- Background Scan: Record a background spectrum of the empty, clean crystal. This is crucial to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.[\[1\]](#)
- Sample Application: Place a small amount (a few milligrams) of the solid N-Boc-1,2-phenylenediamine powder onto the center of the ATR crystal.[\[7\]](#)
- Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.[\[7\]](#)[\[8\]](#)
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is automatically ratioed against the background spectrum and presented in terms of absorbance or transmittance. An ATR correction may be applied by the software to make the spectrum appear more like a traditional transmission spectrum.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule.[\[9\]](#)[\[10\]](#)

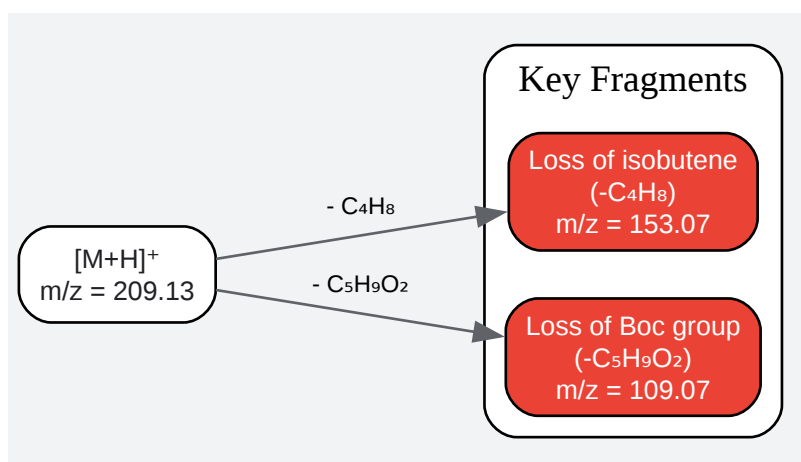
Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z	Data Source
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| $[\text{M}+\text{H}]^+$ | 209.1285 | 209.1294 |[\[2\]](#) |

Interpretation: The high-resolution mass spectrum confirms the elemental composition of N-Boc-1,2-phenylenediamine. The experimentally observed mass of the protonated molecule ($[M+H]^+$) at m/z 209.1294 is in excellent agreement with the theoretical calculated mass of 209.1285 for the formula $C_{11}H_{17}N_2O_2^+$.^[2]

Proposed Fragmentation Pathway: In tandem MS (MS/MS), the protonated molecule would be expected to fragment via characteristic pathways for Boc-protected amines. The most common losses involve the entire Boc group or components thereof.



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Figure 3: Proposed major fragmentation pathways for $[M+H]^+$.

- **Loss of Isobutene:** A primary fragmentation route is the loss of isobutene (C_4H_8 , 56 Da) to give a protonated carbamic acid intermediate, which would appear at m/z 153.
- **Loss of the Boc Group:** Cleavage of the N-C bond can lead to the loss of the entire Boc group radical, but more commonly, loss of the protonated aminobenzene ion at m/z 109 occurs after initial fragmentation.

Experimental Protocol for ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (~ 10 -50 $\mu\text{g/mL}$) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.^[11]

- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- ESI Source Parameters:
 - Ionization Mode: Positive ion mode.[9]
 - Capillary Voltage: +3.5 to +4.5 kV.
 - Nebulizing Gas (N_2): Set to an appropriate pressure to ensure a stable spray.
 - Drying Gas (N_2): Set to a temperature (e.g., 250-350 $^{\circ}\text{C}$) and flow rate sufficient to desolvate the ions.
- Mass Analyzer: Acquire the full scan mass spectrum over a range such as m/z 50-500. For HRMS, a TOF or Orbitrap analyzer is used.

Conclusion

The combination of NMR, IR, and MS provides an unambiguous and comprehensive characterization of N-Boc-1,2-phenylenediamine. The ^1H and ^{13}C NMR spectra confirm the molecular skeleton and the specific arrangement of protons and carbons. FTIR spectroscopy validates the presence of key functional groups, notably the amine N-H, carbamate C=O, and aromatic C-H bonds. Finally, high-resolution mass spectrometry confirms the elemental composition with high accuracy. These datasets, protocols, and interpretations serve as a reliable reference for researchers utilizing this important chemical intermediate.

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